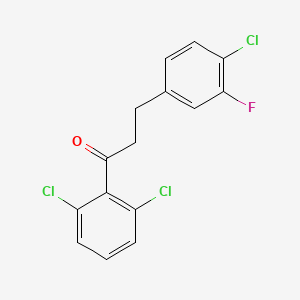

3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone

Übersicht

Beschreibung

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 2,6-dichloropropiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. Fluorinated compounds can exhibit improved metabolic stability and bioactivity. For instance, the introduction of fluorine atoms can increase the lipophilicity of drugs, thus enhancing their absorption and distribution in biological systems. The compound 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone may serve as a scaffold for the development of new pharmaceuticals targeting various diseases due to its structural characteristics.

Case Study: Anticancer Activity

Research indicates that fluorinated derivatives of similar structures have shown promising anticancer activity. For example, studies on related compounds have demonstrated their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The potential of this compound in this regard remains an area for further exploration.

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy and selectivity. The unique properties imparted by fluorination can lead to improved pest control agents that are less harmful to non-target organisms. The compound may be investigated for its potential as a pesticide or herbicide, contributing to more sustainable agricultural practices.

Case Study: Herbicide Efficacy

A comparative study on herbicides containing similar fluorinated phenyl groups has revealed significant improvements in weed control efficacy while reducing environmental impact. Such findings suggest that this compound could be developed into a novel herbicide formulation.

Materials Science

Polymer Chemistry

In materials science, the incorporation of fluorinated compounds into polymers can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. The potential application of this compound in creating advanced polymeric materials is noteworthy.

Case Study: Coating Applications

Fluorinated coatings are known for their durability and resistance to corrosion. A study involving fluorinated polymers demonstrated significant improvements in performance metrics such as scratch resistance and chemical inertness. This suggests that this compound could be used to develop high-performance coatings for industrial applications.

Data Tables

| Application Area | Potential Uses | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced metabolic stability |

| Agrochemicals | Pesticides, herbicides | Improved efficacy and selectivity |

| Materials Science | Advanced polymers | Increased thermal stability and resistance |

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of chloro and fluoro groups enhances its reactivity and selectivity in these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-3-fluorophenylboronic acid

- 4-Chloro-3-fluorophenylacetone

- 4-Chloro-3-fluorophenylmethanol

Uniqueness

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H11Cl3F

- Molecular Weight : 323.61 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated derivatives often show enhanced activity against various cancer cell lines due to their ability to interact with biological targets more effectively.

- Case Study : A study demonstrated that derivatives of chlorinated phenyl compounds exhibit IC50 values ranging from 1.5 µM to 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The presence of the chloro and fluoro substituents appears to enhance the compound's ability to inhibit tumor growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.5 |

| Compound B | HCT-116 | 9.7 |

| This compound | MCF-7 | TBD |

Antibacterial Activity

The antibacterial efficacy of the compound can be inferred from related studies on chlorinated phenyl derivatives, which have shown promising results against various bacterial strains.

- Research Findings : Compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 100 µg/mL, indicating moderate antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 80 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been suggested through studies on similar chlorinated compounds that inhibit pro-inflammatory cytokines.

- Case Study : Research indicates that certain chlorinated compounds can significantly reduce levels of IL-6 and TNF-α, key mediators in inflammatory responses. In vitro studies showed a reduction in these cytokines by approximately 70% at concentrations around 10 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The presence of halogens like chlorine and fluorine enhances binding affinity to target enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to cytotoxic effects against cancer cells.

Eigenschaften

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSBAICUJJCEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644928 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-40-3 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.